Citalopram-d6

Catalog No.
S916926
CAS No.
1190003-26-9
M.F
C20H21FN2O
M. Wt
330.436
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram-d6

CAS Number

1190003-26-9

Product Name

Citalopram-d6

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

330.436

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3

InChI Key

WSEQXVZVJXJVFP-WFGJKAKNSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Synonyms

1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dizohydro-5-isobenzofurancarbonitrile

Here are some key applications of Citalopram-d6 in scientific research:

Internal Standard in Analytical Chemistry:

Citalopram-d6 is primarily used as an internal standard in analytical chemistry techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) []. These techniques are employed to quantify the amount of Citalopram present in biological samples like urine, serum, or plasma.

The presence of deuterium atoms in Citalopram-d6 creates a mass shift compared to the unlabeled Citalopram molecule. This difference allows scientists to distinguish the analyte (Citalopram) from the internal standard (Citalopram-d6) in the mass spectrum. By comparing the signal intensities of both compounds, researchers can accurately determine the concentration of Citalopram in the sample [].

Studying Drug Metabolism:

Citalopram-d6 can be used to investigate the metabolism of Citalopram in the body. By administering a deuterium-labeled dose of Citalopram and analyzing the metabolites formed, scientists can track the pathways through which the drug is broken down and eliminated []. This information is crucial for understanding the pharmacokinetics of Citalopram, which plays a vital role in determining its dosing regimen, efficacy, and potential side effects.

Citalopram-d6 is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and anxiety disorders. The incorporation of deuterium, a stable isotope of hydrogen, into the citalopram molecule enhances its stability and provides a valuable internal standard for analytical studies, particularly in pharmacokinetics and metabolic research. The chemical formula for citalopram-d6 is C20H21FN2O, with a molecular weight of approximately 334.4 g/mol. The unique isotopic labeling allows for precise tracking of the compound in biological systems without altering its pharmacological properties .

Similar to those of its non-deuterated counterpart. Notably, it undergoes N-demethylation in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C19. This metabolic pathway leads to the formation of desmethylcitalopram and didemethylcitalopram as metabolites. The presence of deuterium does not significantly alter these reactions but allows for enhanced detection and quantification during studies involving mass spectrometry .

In environmental chemistry, citalopram has been shown to react with chlorinating agents such as sodium hypochlorite and chlorine dioxide, leading to the formation of nitrosodimethylamine (NDMA), a compound of concern due to its potential carcinogenicity. The kinetics of these reactions can be studied more accurately using citalopram-d6 as an internal standard to differentiate between products formed from the parent compound and those from its metabolites .

Citalopram-d6 retains the biological activity characteristic of citalopram, primarily acting as a selective serotonin reuptake inhibitor. This mechanism involves blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability and enhancing mood regulation. The pharmacological profile remains consistent with that of citalopram, making it useful in clinical studies to assess drug metabolism without affecting therapeutic outcomes .

The synthesis of citalopram-d6 involves several steps that incorporate deuterated precursors into the citalopram structure. The typical synthetic route includes:

  • Preparation of Deuterated Intermediates: Starting materials containing deuterium are synthesized or purchased.
  • Formation of Key Intermediates: These intermediates undergo reactions such as alkylation and condensation to form the core structure.
  • Final Assembly: The final product is obtained through cyclization and functional group modifications.

The use of deuterated solvents during synthesis can help facilitate reactions while providing a means to track reaction progress via nuclear magnetic resonance spectroscopy .

Citalopram-d6 is primarily used in research settings, particularly in pharmacokinetic studies where it serves as an internal standard for quantifying citalopram levels in biological samples. Its applications include:

  • Metabolic Studies: Understanding the metabolism and pharmacokinetics of citalopram.
  • Environmental Monitoring: Assessing the degradation pathways of citalopram in water treatment processes.
  • Analytical Chemistry: Enhancing the accuracy of drug detection methods in clinical trials .

Interaction studies involving citalopram-d6 focus on its effects when combined with other drugs or substances. Research indicates that citalopram can interact with various medications metabolized by cytochrome P450 enzymes, influencing their efficacy and safety profiles. For instance, co-administration with drugs that inhibit CYP2C19 may lead to increased plasma levels of citalopram, necessitating dosage adjustments .

Additionally, studies have shown that environmental interactions can lead to byproduct formation during chlorination processes, highlighting the importance of understanding these dynamics when assessing drug safety in water systems .

Citalopram-d6 is structurally similar to several other compounds used in treating depression and anxiety disorders. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
CitalopramContains a fluorophenyl groupFirst SSRI approved for depression
EscitalopramS-enantiomer of citalopramMore potent than citalopram
ParoxetineContains a phenyl group with a piperidine ringDifferent mechanism; also an SSRI
SertralineContains a phenyl group with a side chainBroader spectrum of action
FluoxetineContains a trifluoromethyl groupFirst SSRI introduced; different side effects

Citalopram-d6's unique feature lies in its isotopic labeling which enables precise tracking in biological studies while maintaining the same therapeutic properties as regular citalopram . This makes it particularly valuable for research applications where understanding drug behavior is critical.

XLogP3

3.2

Dates

Modify: 2024-04-14

Explore Compound Types